Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-ethylphenylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 4-ethylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C17H26N2O2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-5-13-6-8-14(9-7-13)15-12-18-10-11-19(15)16(20)21-17(2,3)4/h6-9,15,18H,5,10-12H2,1-4H3 |
InChI Key |
DYSFHDPUVDYXRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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